N-(3-bromophenyl)cyclohexanecarboxamide chemical properties
N-(3-bromophenyl)cyclohexanecarboxamide chemical properties
An In-Depth Technical Guide to N-(3-bromophenyl)cyclohexanecarboxamide
Introduction
N-(3-bromophenyl)cyclohexanecarboxamide is a substituted amide featuring a brominated aromatic ring and a saturated carbocyclic moiety. While not extensively characterized in publicly accessible literature, its structure presents significant opportunities for medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions. The cyclohexyl group imparts lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its core chemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, and its potential applications as a scaffold in research and development.
Section 1: Core Chemical and Physical Properties
N-(3-bromophenyl)cyclohexanecarboxamide is defined by the covalent linkage of a cyclohexanecarbonyl group to the nitrogen of 3-bromoaniline. This structure combines the rigidity of the aromatic ring with the conformational flexibility of the cyclohexyl group.
Chemical Identity
| Property | Value | Source |
| CAS Number | 452365-99-0 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO | [1] |
| Molecular Weight | 282.18 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | N/A |
| InChI Key | GETVYUNQYJUOHT-UHFFFAOYSA-N | [2] |
Note: Physical properties such as melting point, boiling point, and solubility are not widely reported in available literature. These would need to be determined empirically.
Section 2: Synthesis and Mechanistic Considerations
The most direct and reliable method for synthesizing N-(3-bromophenyl)cyclohexanecarboxamide is via the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient for forming amide bonds.
Proposed Synthetic Pathway: Acylation of 3-Bromoaniline
The reaction proceeds by nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to scavenge the HCl byproduct, driving the reaction to completion.
Caption: Proposed synthesis workflow for N-(3-bromophenyl)cyclohexanecarboxamide.
Experimental Protocol (Hypothetical)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
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Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-bromophenyl)cyclohexanecarboxamide.
Section 3: Spectroscopic Characterization (Anticipated)
Empirical spectroscopic data for this specific molecule is sparse in the literature. However, based on its constituent functional groups, we can reliably predict its spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions for the aromatic, amide, and aliphatic protons.
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Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
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Amide Proton (δ 7.5-8.5 ppm): A broad singlet corresponding to the N-H proton will be visible. Its chemical shift can be concentration-dependent and it will exchange with D₂O.
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Cyclohexyl Protons (δ 1.2-2.5 ppm): The eleven protons on the cyclohexyl ring will produce a series of broad, overlapping multiplets in the aliphatic region. The alpha-proton (on the carbon adjacent to the carbonyl) will be the most downfield-shifted signal in this group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide clear signals for each unique carbon environment.
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Carbonyl Carbon (δ ~175 ppm): A single peak in the far downfield region, characteristic of an amide carbonyl.
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Aromatic Carbons (δ 115-140 ppm): Six signals are expected. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be shifted downfield to around δ 138-140 ppm.
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Cyclohexyl Carbons (δ 25-45 ppm): Signals for the six carbons of the cyclohexane ring will appear in the aliphatic region. The alpha-carbon will be the most downfield at approximately δ 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for confirming the presence of key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
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C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
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C=O Stretch (Amide I band): A strong, sharp absorption band at approximately 1650-1680 cm⁻¹.
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N-H Bend (Amide II band): A peak typically found near 1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and reveal the presence of bromine.
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Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 281 and 283. This characteristic isotopic pattern is definitive for a molecule containing one bromine atom.
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Fragmentation: Common fragmentation patterns would include the loss of the cyclohexyl group and cleavage of the amide bond.
Section 4: Reactivity and Potential Applications in Drug Discovery
The utility of N-(3-bromophenyl)cyclohexanecarboxamide as a research chemical stems from the reactivity of its functional groups, particularly the C-Br bond.
The Bromophenyl Group as a Synthetic Handle
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. This makes the compound an ideal intermediate or scaffold for building molecular diversity in drug discovery programs.[3]
Potential Transformations:
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Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, accessing more complex aniline derivatives.
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Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.
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Heck Coupling: Reaction with an alkene to form a substituted alkene.
Caption: Potential cross-coupling reactions using the C-Br bond as a synthetic handle.
The Amide Linkage
The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-bromoaniline and cyclohexanecarboxylic acid. This stability is a key feature in many drug molecules.
Section 5: Safety and Handling
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4][7] | Avoid generating dust. Use only in a well-ventilated area or chemical fume hood.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Wear appropriate protective gloves (e.g., nitrile).[8] |
| Eye Damage/Irritation | Causes serious eye irritation.[4][8] | Wear safety glasses with side-shields or chemical goggles.[8] |
| Respiratory Sensitization | May cause respiratory irritation.[6] | Avoid breathing dust.[8] |
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses or goggles.
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Conclusion
N-(3-bromophenyl)cyclohexanecarboxamide is a valuable chemical intermediate whose properties can be confidently predicted from fundamental chemical principles. Its primary utility lies in its capacity as a building block for more complex molecules, driven by the synthetic versatility of the bromophenyl group. For researchers in drug discovery, this compound offers a robust scaffold for creating libraries of novel compounds with tunable physicochemical and pharmacological properties. Empirical determination of its physical properties and biological activity is a logical next step for any research program intending to utilize this molecule.
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